molecular formula C10H15NO2 B1430506 3-(5-Ethoxypyridin-3-yl)propan-1-ol CAS No. 1555288-79-3

3-(5-Ethoxypyridin-3-yl)propan-1-ol

Cat. No. B1430506
CAS RN: 1555288-79-3
M. Wt: 181.23 g/mol
InChI Key: MTXBGOWPQFFHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-Ethoxypyridin-3-yl)propan-1-ol” is a chemical compound with the CAS Number: 1555288-79-3 . It has a molecular weight of 181.23 and its IUPAC name is 3-(5-ethoxypyridin-3-yl)propan-1-ol . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “3-(5-Ethoxypyridin-3-yl)propan-1-ol” is 1S/C10H15NO2/c1-2-13-10-6-9(4-3-5-12)7-11-8-10/h6-8,12H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“3-(5-Ethoxypyridin-3-yl)propan-1-ol” is an oil at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(5-ethoxypyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-13-10-6-9(4-3-5-12)7-11-8-10/h6-8,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXBGOWPQFFHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Ethoxypyridin-3-yl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Ethoxypyridin-3-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(5-Ethoxypyridin-3-yl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-(5-Ethoxypyridin-3-yl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-(5-Ethoxypyridin-3-yl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-(5-Ethoxypyridin-3-yl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(5-Ethoxypyridin-3-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.